molecular formula C31H36N2O6 B7838975 CID 51340517

CID 51340517

Cat. No. B7838975
M. Wt: 532.6 g/mol
InChI Key: HLIFXCXTXPXGNH-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 51340517 is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 51340517 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 51340517 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 51340517 involves the condensation of two molecules of 2,4-dichloro-5-nitrophenol with one molecule of 2,2'-iminodiethanol.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,2'-iminodiethanol

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol (2 equivalents) and 2,2'-iminodiethanol (1 equivalent) in a suitable solvent such as ethanol or methanol., Step 2: Add a catalytic amount of a base such as potassium carbonate or sodium hydroxide to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as water or ethanol., Step 6: Dry the product under vacuum to obtain CID 51340517.

properties

IUPAC Name

(2S)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,32H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFXCXTXPXGNH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51340517

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